molecular formula C24H22N2O2 B2871475 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 851404-94-9

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2871475
CAS RN: 851404-94-9
M. Wt: 370.452
InChI Key: UFHBOXYZOUISCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H22N2O2 and its molecular weight is 370.452. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

Certain derivatives of the compound have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. These derivatives have shown significant activity, particularly against nasopharyngeal carcinoma cell lines, demonstrating the potential of these compounds in cancer therapy (Chen et al., 2013).

Inhibition of Protein Kinases

Naphthalenesulfonamide derivatives have been identified as potent inhibitors of protein kinases, including cAMP-dependent and cGMP-dependent protein kinases, as well as protein kinase C. These findings suggest the utility of these compounds in studying signal transduction pathways and developing therapeutic agents for diseases associated with dysregulated protein kinase activity (Hidaka et al., 1984).

Novel Anticancer Agents

The synthesis of thioaryl naphthylmethanone oxime ether analogs, containing functional properties of various anticancer drugs, has led to compounds displaying potent cytotoxicity toward various cancer cells. This research highlights the potential of these compounds as novel anticancer agents with promising safety profiles and antiproliferative activities (Chakravarti et al., 2014).

ERK2 Inhibition and Cytotoxicity

Another study focused on the synthesis of novel compounds targeting extracellular signal-regulated kinases (ERK1/2) with considerable antineoplastic activity. These compounds have shown the ability to inhibit ETS-1 phosphorylation by ERK2 in a dose-dependent manner, indicating their potential as leads for the development of new chemotherapeutic agents (Aly et al., 2018).

Antibacterial Activity

Some derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents. This suggests a broad spectrum of activity that could be exploited in the development of new antibiotics (Fadda et al., 2013).

properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-16-9-10-19-14-20(24(28)26-22(19)13-16)11-12-25-23(27)15-18-7-4-6-17-5-2-3-8-21(17)18/h2-10,13-14H,11-12,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHBOXYZOUISCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide

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